1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a synthetic compound not found naturally. Its chemical structure incorporates a benzene ring with methoxy and difluoromethoxy substituents, along with a methanamine group. This compound serves as a building block or intermediate in the synthesis of various molecules, particularly in medicinal chemistry, to explore potential pharmacological activities. While this document focuses on research applications, derivatives of this compound have shown potential in targeting specific biological targets, such as the α7 nicotinic acetylcholine receptor, relevant to conditions like Alzheimer's disease and schizophrenia [].
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula . Its structure features a phenyl ring substituted with both a difluoromethoxy group and a methoxy group, linked to a methanamine moiety. This compound is of interest in various scientific fields due to its unique chemical properties and potential biological activities.
This compound can be classified as an aromatic amine, specifically a substituted phenylmethanamine. It is synthesized from readily available starting materials, making it accessible for research purposes. The presence of fluorine atoms in the difluoromethoxy group contributes to its distinct chemical reactivity and biological interactions.
The synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, often employing continuous flow systems and advanced purification techniques to enhance yield and reduce costs.
The molecular structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be described as follows:
This structure allows for various interactions with biological targets, enhancing its potential utility in medicinal chemistry.
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can participate in several types of chemical reactions:
The mechanism of action for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of the difluoromethoxy and methoxy groups enhances its binding affinity to these targets, which may lead to modulation of biochemical pathways. This compound may exhibit inhibitory or activating effects on specific enzymes or receptors, influencing various physiological processes.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights into its physical properties but were not detailed in the sources reviewed.
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine has garnered interest for its potential applications in medicinal chemistry due to its unique structural features. It may act as a pharmacological agent targeting specific receptors or enzymes involved in various diseases. Additionally, its chemical properties make it suitable for further derivatization in drug development processes, particularly in designing compounds with enhanced biological activity or selectivity .
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) is a bifunctionalized benzylamine derivative featuring a meta-methoxy and para-difluoromethoxy aromatic substitution pattern. Its molecular framework (C₉H₁₁F₂NO₂; MW 203.19) incorporates two critical elements: the benzylamine moiety, which enables direct conjugation to pharmacophores, and the difluoromethoxy group (–OCF₂H), which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs [1] [6]. The ortho-adjacent methoxy group creates an electron-rich aromatic system, evidenced by the SMILES notation COc1cc(ccc1OC(F)F)CN [6]. This substitution geometry positions the compound within a specialized subclass of difluoromethoxyphenyl methanamines characterized by:
Table 1: Structural and Physicochemical Comparison of Key meta-Substituted Difluoromethoxybenzylamine Derivatives
Compound | Substituent Pattern | logPa | PSA (Ų) | Key Bioactive Role |
---|---|---|---|---|
[4-(DFM)-3-Methoxyphenyl]methanamine | 4-OCF₂H, 3-OCH₃ | 1.85 | 35.25 | TopoII inhibitor synthon |
3-Fluoro-4-methoxybenzylamine | 4-OCH₃, 3-F | 1.53 | 35.25 | CCR2 modulator intermediate |
4-Difluoromethoxybenzylamine | 4-OCF₂H | 1.72 | 26.02 | PCSK9 inhibitor precursor |
3,5-DiDFM-4-methoxybenzylamine | 3,5-OCF₂H, 4-OCH₃ | 2.41 | 35.25 | (Understudied) |
aCalculated consensus logP values derived from SILICOS-IT, iLOGP, and XLOGP3 algorithms [6] [10].
The strategic incorporation of difluoromethoxy groups into benzylamine scaffolds emerged in the early 2000s as a solution to the metabolic instability of traditional phenolic drugs. This compound specifically gained prominence through its role in hybrid pharmacophore design:
Table 2: Therapeutic Applications of Derivatives Synthesized from [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
Therapeutic Area | Target Protein | Derivative Structure | Key Advantage |
---|---|---|---|
Oncology | Topoisomerase II | Thiobarbituric acid conjugates | 5-fold ↑ solubility vs. etoposide; dual poisoning mechanism |
Immunology | CCR2/CCR5 | 3-Aminopyrrolidine amides | Enhanced selectivity for CCR2-overexpressing T-cells |
Cardiovascular | PCSK9 | Bicyclic azetidine conjugates | Oral bioavailability >80% in murine models |
Metabolic Disorders | GPR40 | Pyridyl-ethylamine hybrids | Retained agonist activity with reduced cytotoxicity |
Despite its utility, this compound’s derivatives exhibit underexplored dimensions that limit their translational potential:
Table 3: Critical Unresolved Research Questions for Ortho-Modified Derivatives
Knowledge Gap | Current Evidence | Required Studies |
---|---|---|
Ortho-fluoro steric effects | Docking suggests ~30% reduced topoII binding affinity | Synthesis of 2-F/2-CF₃ analogs; biochemical assays |
Enantioselective activity | Racemic hybrids show 2-fold potency variation | Chiral resolution; enantiomer-specific activity profiling |
O-Demethylation liability | Microsomal t₁/₂ >60 min (unspecific to CYP isoforms) | Isotope labeling; CYP phenotyping assays |
Difluoroethoxy replacements | –OCF₂H demonstrates optimal logP (1.85) | Synthesis of –OCF₂CH₃/–OCHF₂ analogs; ADME profiling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0